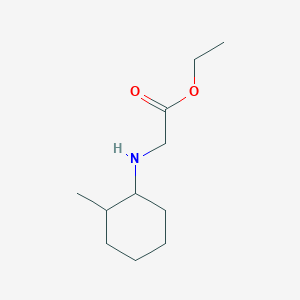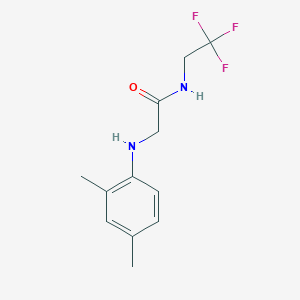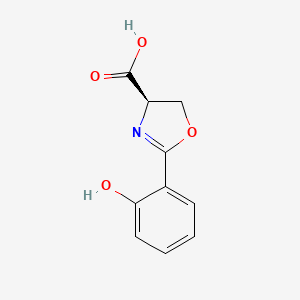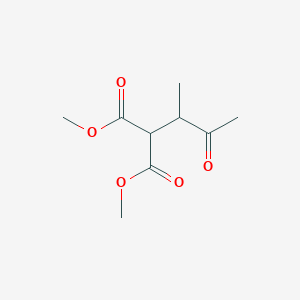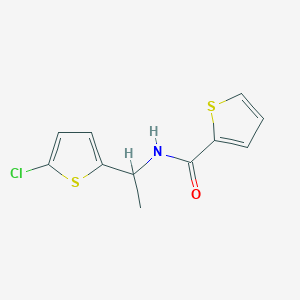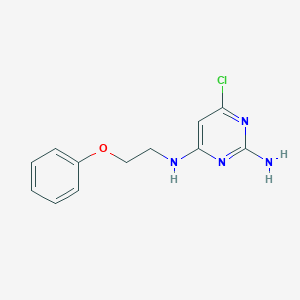
4-Bromo-2-hydrazinyl-6-methylbenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, a hydrazinyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole typically involves the reaction of 4-bromo-2-chloro-6-methylbenzo[d]thiazole with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-4-methylbenzo[d]thiazole: Lacks the bromine substitution.
4-Bromo-2-chloro-6-methylbenzo[d]thiazole: Contains a chlorine atom instead of a hydrazinyl group.
4-Bromo-2-amino-6-methylbenzo[d]thiazole: Contains an amino group instead of a hydrazinyl group.
Uniqueness
4-Bromo-2-hydrazinyl-6-methylbenzo[d]thiazole is unique due to the presence of both a bromine atom and a hydrazinyl group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1188226-87-0 |
|---|---|
Molekularformel |
C8H8BrN3S |
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
(4-bromo-6-methyl-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8BrN3S/c1-4-2-5(9)7-6(3-4)13-8(11-7)12-10/h2-3H,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
LWJAYFFZONSBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



